2-((3,4-dichlorobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole
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Overview
Description
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-5-PHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 3,4-dichlorophenyl group, a methylsulfanyl group, and a phenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-5-PHENYL-1H-IMIDAZOLE can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 1-methyl-5-phenylimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product .
Chemical Reactions Analysis
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-5-PHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-5-PHENYL-1H-IMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-5-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-5-PHENYL-1H-IMIDAZOLE can be compared with other similar compounds, such as:
1-Methyl-5-phenylimidazole: Lacks the 3,4-dichlorophenyl and methylsulfanyl groups, resulting in different biological activities.
3,4-Dichlorobenzyl chloride: A precursor in the synthesis of the compound, but lacks the imidazole ring.
Other imidazole derivatives: Compounds like metronidazole and clotrimazole, which have different substituents on the imidazole ring and exhibit different biological activities.
The uniqueness of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-5-PHENYL-1H-IMIDAZOLE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14Cl2N2S |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methyl-5-phenylimidazole |
InChI |
InChI=1S/C17H14Cl2N2S/c1-21-16(13-5-3-2-4-6-13)10-20-17(21)22-11-12-7-8-14(18)15(19)9-12/h2-10H,11H2,1H3 |
InChI Key |
JFDLESKSWWATTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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